molecular formula C11H10N2O3 B11884778 Ethyl 3-formyl-1H-indazole-4-carboxylate

Ethyl 3-formyl-1H-indazole-4-carboxylate

Cat. No.: B11884778
M. Wt: 218.21 g/mol
InChI Key: NLNMZWORYXULFN-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazones with aldehydes or ketones in the presence of a catalyst. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-indazole-4-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-indazole-4-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-formyl-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-formyl-1H-indazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 3-formyl-1H-indazole-4-carboxylate is a compound that belongs to the indazole family, characterized by its unique structure which includes a formyl group and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 190.20 g/mol. Its structure allows for various interactions with biological targets, which is essential for its biological activity.

Property Value
Molecular FormulaC10H10N2O3
Average Mass190.202 g/mol
Monoisotopic Mass190.074 g/mol
Chemical ClassIndazole Derivative

The mechanism of action for this compound involves several biochemical interactions:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Cell Growth Modulation : It influences cell signaling pathways and gene expression, leading to apoptosis in cancer cells and cell cycle arrest .
  • Receptor Binding : The presence of hydrogen bond donors and acceptors in its functional groups enhances its binding affinity to various receptors, potentially modulating their activity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis and inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

Cell Line IC50 (µM) Effect
MCF-75.0Induces apoptosis
HT-296.5Inhibits cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial effects against various pathogens. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting strong anticancer potential .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 32 µg/mL for both organisms, indicating effective antimicrobial properties.

Properties

IUPAC Name

ethyl 3-formyl-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-4-3-5-8-10(7)9(6-14)13-12-8/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMZWORYXULFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NNC(=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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